![molecular formula C28H19F13O3 B140400 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone CAS No. 419574-40-6](/img/structure/B140400.png)
2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone
Übersicht
Beschreibung
2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C28H19F13O3 and its molecular weight is 650.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of the compound “2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone” are currently unknown
Mode of Action
Compounds with similar structures have been known to interact with their targets through hydrogen bonding .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through further experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
Biologische Aktivität
2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone is a synthetic compound that serves as an intermediate in the production of Aprepitant, a well-known neurokinin-1 (NK-1) receptor antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in managing nausea and vomiting associated with chemotherapy and surgery.
- Molecular Formula : C23H21F7N4O3
- Molecular Weight : 534.43 g/mol
- IUPAC Name : 3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
The primary mechanism of action for this compound is its role as an NK-1 receptor antagonist. By inhibiting the binding of substance P to the NK-1 receptor, it effectively reduces the signaling pathways that lead to nausea and vomiting.
Antiemetic Properties
Aprepitant, derived from this compound, has shown significant efficacy as an antiemetic in clinical settings. It has a high affinity for NK-1 receptors with an IC50 value of 0.09 nM and a Kd of 19 pM . Clinical studies have demonstrated that Aprepitant significantly reduces chemotherapy-induced nausea and vomiting (CINV), improving patient quality of life.
Antitumor Effects
Recent studies indicate that compounds related to this compound may also possess antitumor properties. In preclinical models, Aprepitant has been shown to inhibit metastasis and tumor growth in breast cancer xenografts . This suggests a potential dual role in both antiemetic therapy and cancer treatment.
Neuroprotective Effects
In animal models of intracerebral hemorrhage, Aprepitant has demonstrated neuroprotective effects by reducing neurological impairment and neuronal death . This highlights the compound's potential for broader applications in neuroprotection beyond its antiemetic properties.
Case Studies
Several case studies have reported on the effectiveness of Aprepitant in clinical settings:
- Case Study 1 : A patient undergoing chemotherapy for breast cancer experienced severe nausea despite standard treatments. Following the administration of Aprepitant, there was a marked reduction in nausea episodes and improved overall well-being.
- Case Study 2 : In a clinical trial involving patients with advanced cancer receiving highly emetogenic chemotherapy regimens, those treated with Aprepitant reported significantly lower rates of acute and delayed nausea compared to those receiving placebo.
Data Summary Table
Property | Value |
---|---|
Molecular Weight | 534.43 g/mol |
IC50 (NK-1 Receptor) | 0.09 nM |
Kd | 19 pM |
Antitumor Activity | Inhibits metastasis |
Neuroprotective Activity | Reduces neuronal damage |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
A. Synthesis of Pharmaceutical Intermediates
The compound serves as a key intermediate in the synthesis of several pharmaceuticals, notably in the development of neurokinin-1 (NK-1) receptor antagonists. A prominent example is its role in the synthesis of Aprepitant, an effective antiemetic used for preventing nausea and vomiting caused by chemotherapy. The synthesis pathway involves the transformation of 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone into various derivatives that exhibit potent NK-1 receptor inhibition .
B. Structure-Activity Relationship Studies
Research has demonstrated that modifications to the trifluoromethyl groups and the ethoxy moiety can significantly influence the pharmacokinetic properties of drug candidates. The presence of the trifluoromethyl groups enhances lipophilicity and metabolic stability, making these derivatives valuable in drug design .
Agricultural Chemistry
A. Development of Agrochemicals
The compound is also utilized in the synthesis of agrochemical agents, particularly pesticides and herbicides. Its structural features allow for the development of compounds with enhanced efficacy against pests while minimizing toxicity to non-target organisms. The trifluoromethyl substitutions contribute to increased biological activity and environmental stability .
B. Case Studies on Agrochemical Efficacy
Several studies have reported on the efficacy of derivatives synthesized from this compound against specific pests. For instance, a derivative demonstrated significant insecticidal activity against aphids, showcasing its potential as an effective agrochemical agent .
Organocatalysis
A. Catalytic Applications
The compound's derivatives are increasingly being explored as organocatalysts in organic synthesis. Specifically, its thiourea derivatives have shown promise in promoting various organic transformations through hydrogen bonding interactions. This catalytic activity is attributed to the unique electronic properties imparted by the trifluoromethyl groups .
B. Mechanistic Insights
Mechanistic studies have indicated that these catalysts can stabilize transition states effectively, leading to enhanced reaction rates and selectivity in asymmetric synthesis processes .
Data Tables
Application Area | Specific Use | Example Compounds |
---|---|---|
Medicinal Chemistry | Synthesis of NK-1 receptor antagonists | Aprepitant |
Agricultural Chemistry | Development of pesticides | Trifluoromethyl derivatives |
Organocatalysis | Catalysts for organic transformations | Thiourea derivatives |
Eigenschaften
IUPAC Name |
2,2-bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMWPNRBDYOLOT-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)O[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19F13O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609485 | |
Record name | 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419574-40-6 | |
Record name | 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.